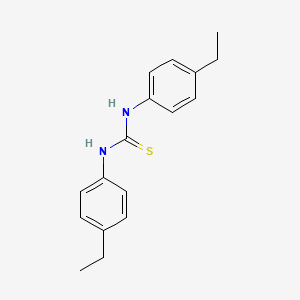

Thiourea, N,N'-bis(4-ethylphenyl)-

Description

Thiourea, N,N'-bis(4-ethylphenyl)- is a symmetrically substituted thiourea derivative with two 4-ethylphenyl groups attached to the nitrogen atoms of the thiourea core. Thiourea derivatives are widely studied for their hydrogen-bonding capabilities, catalytic activity, and bioactivity, including antioxidant and antimicrobial effects . The 4-ethylphenyl substituents are electron-donating groups, which may influence the compound’s acidity, solubility, and interaction with biological or chemical targets.

Properties

CAS No. |

89573-81-9 |

|---|---|

Molecular Formula |

C17H20N2S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1,3-bis(4-ethylphenyl)thiourea |

InChI |

InChI=1S/C17H20N2S/c1-3-13-5-9-15(10-6-13)18-17(20)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |

InChI Key |

MYMPXETYPXXBNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC |

Origin of Product |

United States |

Preparation Methods

Thiocarbonyl Diimidazole-Mediated Coupling

A widely adopted method involves reacting 4-ethylaniline with 1,1′-thiocarbonyldiimidazole (TCDI) in dichloromethane (DCM). The protocol, adapted from PMC studies (Result 3), proceeds as follows:

-

Reaction Setup : 4-ethylaniline (2.2 mmol) and TCDI (1.1 mmol) are stirred in DCM at 323 K for 12–24 hours.

-

Workup : The mixture is washed with water, dried over Na₂SO₄, and purified via recrystallization.

Thiophosgene Route

Thiophosgene (Cl₂C=S) offers a direct route, as demonstrated in patent literature (Result 5):

-

Procedure : 4-ethylaniline (1.0 mol) is added dropwise to thiophosgene (0.5 mol) in ethyl acetate at 0–5°C.

-

Quenching : Excess amine neutralizes residual thiophosgene.

-

Isolation : The product precipitates upon cooling and is filtered.

Mechanochemical Synthesis

Ball milling or grinding methods eliminate solvents, enhancing green chemistry metrics (Results 4, 12, 14):

-

Grinding Protocol :

-

4-ethylaniline (2 mmol) and ammonium thiocyanate (1 mmol) are ground in a mortar for 15–20 minutes.

-

Acetonitrile (50 µL) is added as a liquid-assisted grinding (LAG) agent.

-

-

Efficiency : Reactions complete within 10–30 minutes.

Two-Step Carbamothioate Intermediate Approach

This method, optimized for unsymmetrical thioureas (Result 6), is adaptable for symmetrical derivatives:

-

Step 1 : 4-ethylaniline reacts with phenyl chlorothionoformate to form a carbamothioate intermediate.

-

Conditions : Room temperature, 1 hour.

-

-

Step 2 : Intermediate reacts with a second equivalent of 4-ethylaniline under reflux.

-

Conditions : 100°C, 2 hours in water.

-

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Thiocarbonyl Diimidazole | 61–75 | 12–24 h | Moderate | High |

| Thiophosgene | 68–72 | 2–4 h | High | Moderate |

| Mechanochemical | 89–95 | 0.5 h | None | High |

| Carbamothioate | 74–82 | 3 h | Low | Moderate |

Key Findings :

-

Mechanochemical synthesis offers the highest yield and sustainability.

-

Thiophosgene, while efficient, poses safety risks.

-

The carbamothioate method balances safety and yield but requires longer reaction times.

Chemical Reactions Analysis

Reactivity: Thiourea, N,N’-bis(4-ethylphenyl)- can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Reactions

Thiourea derivatives, including N,N'-bis(4-ethylphenyl)-thiourea, are widely utilized in organic synthesis due to their ability to act as reagents and intermediates. Key reactions include:

- Oxidation : Thiourea can be oxidized to form sulfonyl derivatives using agents such as hydrogen peroxide or potassium permanganate.

- Reduction : The thiocarbonyl group can be reduced to yield amines using lithium aluminum hydride.

- Nucleophilic Substitution : The compound can undergo substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Sulfonyl derivatives |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Amines, alcohols, thiols | Thiocarbonyl-substituted compounds |

Thiourea, N,N'-bis(4-ethylphenyl)- exhibits significant biological activities that make it a candidate for drug development. Its mechanisms of action include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites.

- Antioxidant Properties : It scavenges free radicals, reducing oxidative stress.

- Anticancer Activity : Research indicates it can induce apoptosis in cancer cells.

Biological Activities Overview

| Activity Type | Pathogen/Cell Line | IC50 (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 |

| Antifungal | Candida albicans | 15.0 |

| Breast Cancer | MCF-7 | 5.0 |

| Prostate Cancer | PC-3 | 7.5 |

| Lung Cancer | A549 | 10.0 |

Industrial Applications

In industry, thiourea derivatives are valuable for their roles in producing dyes, elastomers, and plastics. The compound's versatility allows it to function effectively in various chemical processes.

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of thiourea derivatives on various cancer cell lines. The results indicated that compounds similar to thiourea, N,N'-bis(4-ethylphenyl)- exhibited IC50 values ranging from 1.5 to 25 µM against different malignancies such as leukemia and breast cancer.

Neuroprotective Mechanism Investigation

Another study focused on the neuroprotective effects of thiourea derivatives against glutamate toxicity in rat brain synaptosomes. The results indicated a marked decrease in calcium ion uptake, suggesting a protective mechanism against neurodegenerative processes.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains an area of ongoing research.

- It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase thiourea’s acidity, enhancing hydrogen-bonding and catalytic performance .

- Para-substituted derivatives (e.g., 4-ethylphenyl) generally exhibit higher symmetry and stability compared to ortho-substituted analogs.

Antioxidant Activity Comparison

Data from the evidence reveal the following trends:

Analysis :

- Electron-withdrawing groups (e.g., Cl, NO2) stabilize radical intermediates, leading to lower IC50 values .

- The 4-ethylphenyl derivative’s antioxidant activity is likely weaker than halogenated analogs but may still exhibit activity due to thiourea’s inherent radical-scavenging sulfur atom.

Chelation and Metal-Binding Properties

Bis(thiourea) derivatives can act as chelating agents for metal ions. Structural requirements include a cis-configuration for effective coordination .

- Thiourea, N,N'-bis(4-ethylphenyl)- : The para-substitution may hinder cis-configuration adoption due to steric bulk, reducing chelation efficiency.

- N,N′-bis(2,6-diethylphenyl)thiourea : Bulky ortho-substituents in this analog limit metal-binding applications despite its synthesis for divalent metal complexes .

Biological Activity

Thiourea derivatives, particularly N,N'-bis(4-ethylphenyl)thiourea, have garnered significant attention due to their diverse biological activities. This compound exhibits a range of pharmacological effects, including antibacterial, antifungal, anticancer, and neuroprotective properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

1. Synthesis and Characterization

N,N'-bis(4-ethylphenyl)thiourea can be synthesized through the reaction of 4-ethylphenyl isothiocyanate with appropriate amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the successful formation of the thiourea moiety.

2.1 Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. The compound N,N'-bis(4-ethylphenyl)thiourea was evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens.

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 31.25 | Bactericidal |

| Escherichia coli | 62.5 | Bacteriostatic |

| Candida albicans | 15.62 | Antifungal |

The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an effective antimicrobial agent .

2.2 Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, N,N'-bis(4-ethylphenyl)thiourea exhibited cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Cytotoxic |

| PC-3 (Prostate) | 8.0 | Cytotoxic |

| A549 (Lung) | 10.5 | Cytotoxic |

The compound showed selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

2.3 Neuroprotective Properties

Thiourea derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. N,N'-bis(4-ethylphenyl)thiourea was found to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration.

| Enzyme | Inhibition (%) |

|---|---|

| nNOS | 80.6 |

| iNOS | 76.6 |

These findings suggest that this compound could be beneficial in treating conditions like Parkinson's disease by modulating nitric oxide levels in the brain .

3.1 In Vivo Studies

In vivo studies using Swiss male albino mice demonstrated that N,N'-bis(4-ethylphenyl)thiourea did not exhibit significant toxicity at therapeutic doses. Histopathological examinations revealed no adverse effects on liver tissue or hematological parameters, supporting its safety for potential therapeutic use .

3.2 Mechanistic Insights

Mechanistic studies have shown that thiourea derivatives can induce apoptosis in cancer cells through mitochondrial pathways and inhibit angiogenesis by targeting specific signaling pathways involved in tumor growth .

Q & A

Q. Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Determines crystal structure, space group (e.g., monoclinic P21/c), and intermolecular interactions like N–H⋯S hydrogen bonds, which stabilize the lattice .

- NMR spectroscopy : and NMR confirm substituent positions and thiourea backbone integrity. For example, NH protons resonate at δ 9–10 ppm in DMSO-d6 .

- IR spectroscopy : Stretching vibrations for C=S (~1250–1350 cm⁻¹) and N–H (~3200–3400 cm⁻¹) validate functional groups .

Advanced Question: How do structural modifications (e.g., substituent position or electronic effects) alter the supramolecular interactions of Thiourea, N,N'-bis(4-ethylphenyl)- in crystal packing?

Methodological Answer :

Substituents influence non-covalent interactions critical to crystal engineering. For example:

- Electron-withdrawing groups (e.g., Cl in N,N'-bis(4-chlorophenyl)thiourea) strengthen hydrogen bonds via increased NH acidity, leading to denser packing (e.g., a = 9.2360 Å, b = 7.2232 Å in monoclinic systems) .

- Steric effects : Bulky 4-ethyl groups may reduce packing efficiency compared to smaller substituents, altering unit cell parameters (e.g., volume V = 1684.40 ų) . Computational tools like Mercury or CrystalExplorer can model these interactions.

Advanced Question: How can computational chemistry (e.g., DFT or molecular dynamics) predict the reactivity or stability of Thiourea, N,N'-bis(4-ethylphenyl)- in catalytic or biological systems?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For thioureas, sulfur’s lone pairs often dominate reactivity .

- Molecular dynamics (MD) : Simulates solvation effects or protein-ligand binding, critical for assessing biological activity. Tools like GROMACS or AutoDock model interactions with enzymes (e.g., urease inhibition) .

- Thermodynamic stability : Gibbs free energy (ΔG) calculations evaluate decomposition pathways under varying pH or temperature.

Advanced Question: How should researchers address contradictions in experimental data (e.g., conflicting biological activity or inconsistent spectroscopic results)?

Q. Methodological Answer :

- Replicate experiments : Ensure reproducibility under identical conditions (solvent, temperature, instrumentation) .

- Cross-validation : Combine multiple techniques (e.g., SCXRD with IR/NMR) to confirm structural assignments. For example, inconsistent NH signals in NMR may indicate polymorphism or solvent effects .

- Theoretical alignment : Link results to established frameworks (e.g., Hammett constants for substituent effects) to explain anomalies .

Advanced Question: What strategies optimize the design of thiourea derivatives for specific applications (e.g., catalysis or antimicrobial activity)?

Q. Methodological Answer :

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., electron-donating vs. withdrawing groups) and correlate with performance metrics. For antimicrobial studies, logP values (lipophilicity) impact membrane permeability .

- High-throughput screening : Automated synthesis (e.g., flow chemistry) and robotic assays accelerate data collection on biological or catalytic activity .

- Cocrystallization : Engineer co-crystals with coformers (e.g., carboxylic acids) to enhance solubility or stability for pharmaceutical applications .

Basic Question: What safety protocols are critical when handling Thiourea, N,N'-bis(4-ethylphenyl)- in laboratory settings?

Q. Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential H2S release during decomposition .

- Waste disposal : Follow RCRA guidelines for thiourea derivatives (e.g., waste code P093) to avoid environmental contamination .

Advanced Question: How can AI-driven tools (e.g., machine learning or automated labs) enhance research on thiourea derivatives?

Q. Methodological Answer :

- Predictive modeling : Train ML algorithms on existing datasets (e.g., Cambridge Structural Database) to forecast crystal structures or reaction outcomes .

- Automated experimentation : Robotic platforms (e.g., Opentrons) execute parallel reactions, varying parameters like temperature or stoichiometry to map optimal conditions .

- Data integration : Use platforms like COMSOL Multiphysics to couple experimental data with multiphysics simulations for process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.